Metallibure
Overview
Description
Mechanism of Action
Target of Action
Metallibure, also known as Methallibure, is described as a "nonsteroidal antigonadotropin" . Its primary targets appear to be the pituitary gland and/or hypothalamus . These structures play crucial roles in the endocrine system, regulating the secretion of hormones, including gonadotropins .
Mode of Action
It appears to act directly on its primary targets, the pituitary gland and/or hypothalamus, to suppress gonadotropin secretion . Additionally, this compound has been reported to be an antiprogestogen, potentially acting via inhibition of the biosynthesis or secretion of progesterone .
Biochemical Pathways
Given its reported antigonadotropic and antiprogestogenic activities, it is likely that this compound interferes with the hormonal pathways involved in gonadotropin and progesterone production and secretion .
Pharmacokinetics
These properties play a crucial role in the bioavailability of any drug
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antigonadotropic and antiprogestogenic activities . By suppressing gonadotropin secretion and potentially inhibiting progesterone biosynthesis or secretion, this compound can exert significant endocrinological effects .
Action Environment
Environmental factors such as temperature, ph, and light can significantly affect the quality and efficacy of many drugs
Biochemical Analysis
Biochemical Properties
Metallibure plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts directly on the pituitary gland and/or hypothalamus to suppress gonadotropin secretion . Additionally, this compound has been reported to inhibit the biosynthesis or secretion of progesterone, acting as an antiprogestogen . These interactions highlight this compound’s role in regulating hormonal pathways and its potential impact on reproductive processes.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. This compound’s suppression of gonadotropin secretion affects the endocrine system, leading to changes in hormone levels and reproductive function . Additionally, its antiprogestogen activity impacts cellular processes related to progesterone, further influencing cell function and metabolism.
Molecular Mechanism
It is known to act as a nonsteroidal antigonadotropin, directly affecting the pituitary gland and/or hypothalamus to suppress gonadotropin secretion . This compound also inhibits the biosynthesis or secretion of progesterone, acting as an antiprogestogen . These actions suggest that this compound interacts with specific receptors or enzymes involved in hormone regulation, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is associated with several side effects, including appetite loss, nausea, occasional vomiting, lethargy, and drowsiness . Animal toxicity studies revealed that this compound induced the development of cataracts, which led to the termination of its clinical development . These findings indicate that this compound’s stability and degradation over time can impact its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively synchronizes estrus in animals by suppressing gonadotropin secretion . At higher doses, this compound can cause toxic effects, including the development of cataracts and other adverse effects . These findings highlight the importance of dosage in determining the safety and efficacy of this compound in animal models.
Metabolic Pathways
This compound is involved in metabolic pathways related to hormone regulation. It interacts with enzymes involved in the biosynthesis and secretion of progesterone, inhibiting these processes . This inhibition affects metabolic flux and metabolite levels, leading to changes in hormone levels and reproductive function. This compound’s role in these pathways underscores its impact on endocrine and metabolic processes.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is believed to act directly on the pituitary gland and/or hypothalamus, suggesting that it may be transported to these tissues via the bloodstream . This compound’s localization and accumulation in these tissues are critical for its function as an antigonadotropin and antiprogestogen.
Preparation Methods
Methallibure is synthesized through a series of chemical reactions involving thiourea derivatives. The synthetic route typically involves the reaction of 1-methylallyl isothiocyanate with methylhydrazine to form the desired product . The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of methallibure. Industrial production methods involve scaling up this synthetic route with appropriate safety and quality control measures .
Chemical Reactions Analysis
Methallibure undergoes various chemical reactions, including:
Oxidation: Methallibure can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert methallibure to its corresponding thiol derivatives.
Substitution: Methallibure can undergo substitution reactions with halogens and other nucleophiles to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methallibure has been extensively studied for its antigonadotropic effects in various species, including mammals, amphibians, and fish . It has been used in research to:
Synchronize estrus: Methallibure is used to synchronize estrus in livestock, facilitating controlled breeding programs.
Study endocrine functions: Methallibure’s ability to inhibit gonadotropin secretion makes it a valuable tool for studying the endocrine system and reproductive physiology.
Investigate hypothalamo-hypophyseal-ovarian axis: Research has shown that methallibure affects the hypothalamo-hypophyseal-ovarian axis, making it useful for studying hormonal regulation and reproductive health.
Comparison with Similar Compounds
Methallibure is unique in its nonsteroidal antigonadotropic properties. Similar compounds include:
Bifluranol: Another nonsteroidal antigonadotropin with similar effects on gonadotropin secretion.
Paroxypropione: A compound with antigonadotropic properties used in research.
Quadrosilan: Another compound with similar endocrinological effects.
Methallibure stands out due to its specific action on the pituitary gland and hypothalamus, making it a valuable tool for studying reproductive physiology and endocrine functions .
Properties
IUPAC Name |
1-but-3-en-2-yl-3-(methylcarbamothioylamino)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S2/c1-4-5(2)9-7(13)11-10-6(12)8-3/h4-5H,1H2,2-3H3,(H2,8,10,12)(H2,9,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFFKDRVHZIQHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)NC(=S)NNC(=S)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862475 | |
Record name | N-Methyl-N'-(1-methyl-2-propenyl)-1,2-hydrazinedicarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926-93-2 | |
Record name | N1-Methyl-N2-(1-methyl-2-propen-1-yl)-1,2-hydrazinedicarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methallibure [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metallibure | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69536 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl-N'-(1-methyl-2-propenyl)-1,2-hydrazinedicarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Metallibure | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.952 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHALLIBURE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBU5XJ97C4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methallibure exert its anti-gonadotropic effects?
A1: Methallibure primarily acts by interfering with the hypothalamic-pituitary-gonadal (HPG) axis. [, , , , ] It is suggested to inhibit the synthesis and/or release of gonadotropins, primarily luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. [, , , , , ] This inhibition disrupts the hormonal cascade responsible for regulating gonadal function, leading to a range of downstream effects on reproductive processes.
Q2: Can you elaborate on the downstream effects of Methallibure on the reproductive system?
A2: Methallibure administration has been shown to induce several changes in the reproductive system of various species, including:
- Suppression of Gonadotropin Secretion: Methallibure consistently reduces pituitary and serum levels of LH and FSH. [, , , , , ]
- Inhibition of Spermatogenesis: In males, Methallibure treatment leads to testicular atrophy, reduced sperm count, and disrupted spermatogenesis. [, , , , , , ]
- Disruption of Folliculogenesis and Ovulation: In females, Methallibure disrupts follicular development, inhibits ovulation, and can lead to ovarian atrophy. [, , , , , , , , ]
- Alterations in Accessory Sex Organs: Methallibure can cause regressive changes in accessory sex organs, such as the seminal vesicles, epididymis, and uterus, due to the reduced levels of circulating gonadal hormones. [, , ]
Q3: Does Methallibure have any direct effects on the gonads, or is its action solely mediated through the pituitary gland?
A3: While Methallibure's primary mechanism involves suppressing gonadotropin release from the pituitary, research suggests that it might also have direct effects on the gonads. [, ] Studies have reported alterations in testicular cholesterol levels and enzyme activity even when administered with exogenous gonadotropins, indicating a possible direct influence on gonadal steroidogenesis. [, ]
Q4: Does Methallibure affect other endocrine systems besides the HPG axis?
A4: Yes, research indicates that Methallibure can influence other endocrine systems, although its effects on the HPG axis are most prominent. Studies have reported that Methallibure can:
- Impact Thyroid Function: Some studies suggest that Methallibure possesses antithyroid properties, leading to histological changes in the thyroid gland and potentially influencing thyroid hormone production. [, , , ]
- Influence Prolactin Secretion: Findings on Methallibure's effect on prolactin are mixed, with some studies showing an increase in prolactin levels and others showing no significant effect. [, ]
Q5: What is the molecular formula and weight of Methallibure?
A5: The molecular formula of Methallibure is C9H18N6S2, and its molecular weight is 274.42 g/mol.
Q6: Is there any spectroscopic data available for Methallibure?
A6: While the provided research papers do not delve into detailed spectroscopic characterization, various analytical techniques have been employed to quantify and monitor Methallibure. [, ] These methods typically involve chromatographic separation coupled with spectrophotometric detection. [, ]
Q7: What are the main applications of Methallibure?
A7: Due to its potent anti-gonadotropic effects, Methallibure has primarily been investigated for its potential applications in:
- Animal Husbandry: Methallibure was explored as a tool for synchronizing estrus in pigs to improve breeding management. [, ]
- Endocrine Research: Methallibure has been widely used as a research tool to induce chemical hypogonadism in various animal models. [, , , , , , , , , ] This allows researchers to study the role of gonadotropins and gonadal hormones in various physiological processes.
Q8: Are there any specific considerations regarding the handling and administration of Methallibure?
A8: Given its potent biological activity and potential for side effects, careful handling and administration of Methallibure are crucial. While specific SHE regulations are not detailed in the provided research, it is essential to follow standard laboratory safety procedures, use appropriate personal protective equipment, and adhere to guidelines for handling and disposal of hazardous substances.
Q9: Are there any known long-term effects or toxicity concerns associated with Methallibure?
A9: Although the provided research focuses primarily on short-term studies, some long-term effects and toxicity concerns have been noted:
- Appetite Suppression and Growth Inhibition: Methallibure has been associated with reduced food intake and consequent weight loss in some animal studies. [, , ]
- Gastrointestinal Side Effects: High doses of Methallibure have been reported to cause vomiting and bloody diarrhea in dogs. []
- Potential for Teratogenicity: Administration of Methallibure during gestation has been linked to deformities in piglets. []
Q10: What are the limitations of using Methallibure as a research tool?
A10: While Methallibure has been valuable in endocrine research, some limitations should be considered:
- Lack of Specificity: Its effects are not limited to gonadotropins and may impact other endocrine systems, potentially confounding experimental results. [, , , , , , ]
- Potential for Toxicity: Methallibure's side effects, particularly at high doses or with prolonged administration, can raise ethical concerns and limit its use in certain experimental settings. [, , , , ]
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